molecular formula C11H15ClF3N3O B11096229 N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B11096229
M. Wt: 297.70 g/mol
InChI Key: XFQBLARUZHOXDO-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Chlorination and methylation: These steps can be carried out using chlorinating agents like thionyl chloride and methylating agents like methyl iodide.

    Acetamide formation: The final step involves the reaction of the pyrazole derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. The exact pathways and targets can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2-[4-chloro-5-methyl-1H-pyrazol-1-yl]acetamide: Lacks the trifluoromethyl group.

    N-(butan-2-yl)-2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide: Lacks the methyl group.

Uniqueness

N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to the presence of both the trifluoromethyl and methyl groups, which can significantly influence its chemical properties and biological activities. These groups may enhance the compound’s stability, solubility, and interaction with biological targets.

Properties

Molecular Formula

C11H15ClF3N3O

Molecular Weight

297.70 g/mol

IUPAC Name

N-butan-2-yl-2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C11H15ClF3N3O/c1-4-6(2)16-8(19)5-18-7(3)9(12)10(17-18)11(13,14)15/h6H,4-5H2,1-3H3,(H,16,19)

InChI Key

XFQBLARUZHOXDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN1C(=C(C(=N1)C(F)(F)F)Cl)C

Origin of Product

United States

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